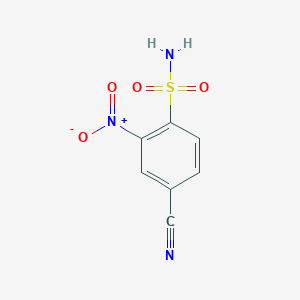

4-Cyano-2-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29092-36-2 |

|---|---|

Molecular Formula |

C7H5N3O4S |

Molecular Weight |

227.20 g/mol |

IUPAC Name |

4-cyano-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-1-2-7(15(9,13)14)6(3-5)10(11)12/h1-3H,(H2,9,13,14) |

InChI Key |

QOMLMUXYEJQPPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 2 Nitrobenzenesulfonamide and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the formation of the sulfonamide bond as a key step in constructing the target molecule. These methods often involve the reaction of a sulfonyl-containing electrophile with a nitrogen-based nucleophile.

Amination of Arylsulfonyl Chlorides to Form Benzenesulfonamides

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. aromalake.comgoogle.com This reaction, a nucleophilic acyl substitution at the sulfur atom, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. google.com For the synthesis of a primary sulfonamide like 4-cyano-2-nitrobenzenesulfonamide, the corresponding precursor, 4-cyano-2-nitrobenzenesulfonyl chloride, would be treated with a source of ammonia. cymitquimica.com

The reaction is generally robust, but its efficiency can be influenced by the reactivity of the amine. aromalake.com While primary amines are highly reactive, secondary amines can exhibit lower reactivity. aromalake.com The process can be carried out using various bases, including organic amines like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as sodium carbonate. google.comorganic-chemistry.orgrsc.org In many procedures, the arylsulfonyl chloride is added to an aqueous solution containing the amine. google.com

Table 1: Examples of Amination of Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Amine | Base | Solvent | Product | Yield | Reference |

| Benzene (B151609) sulfonyl chloride | Aniline | Pyridine | THF | N-Phenylbenzenesulfonamide | 100% | rsc.org |

| 4-Nitrobenzenesulfonyl chloride | Benzhydrylamine | Triethylamine | Methylene chloride | N-(4-nitrobenzenesulfonyl)benzhydrylamine | — | google.com |

| 2-Nitrobenzenesulfonyl chloride | (R)-Phenylglycinol | Triethylamine | THF/Water | (R)-N-(2-nitrobenzenesulfonyl)phenylglycinol | — | google.com |

| 4-Acetamidobenzenesulfonyl chloride | 2,6-Diaminopyrimidin-4-ol | — | Acetone | 2,6-Diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate | — | rsc.org |

Copper and Visible Light-Induced S(O)₂–N Coupling Reactions

A modern approach to forming the S(O)₂–N bond involves a dual copper and visible light-catalyzed coupling reaction. This method facilitates the reaction between phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions. The transformation is mechanistically distinct from classical nucleophilic substitution. It leverages the ability of visible light to induce the formation of a triplet nitrene from an aryl azide, which then couples with a sulfonyl radical generated in situ. This green and economical pathway allows for the construction of structurally diverse sulfonamide compounds under mild conditions.

The reaction typically employs a copper catalyst and is performed at ambient temperatures, making it compatible with various functional groups that might be sensitive to harsher traditional methods.

One-Pot Procedures Utilizing Nitrene Sources

One-pot syntheses that utilize highly reactive nitrene intermediates provide an efficient route to sulfonamide analogs such as sulfonimidamides. In this approach, a sulfinylhydroxylamine reagent is used to generate a rare and highly electrophilic sulfinyl nitrene intermediate. nih.govresearchgate.netnih.gov This intermediate is generated through the fragmentation of an N-O bond. nih.govresearchgate.net

The subsequent addition of nucleophiles, such as primary or secondary amines, allows for the rapid synthesis of sulfonimidamides in as little as 15 minutes. nih.govresearchgate.netnih.gov This method is notable for its tolerance of both steric and electronic factors, enabling the creation of a diverse array of products. nih.govresearchgate.net Computational and experimental studies have confirmed that the formation of the sulfinyl nitrene proceeds through a transient triplet intermediate before reaching a planar singlet species. nih.govresearchgate.net

Precursor-Based and Derivatization Approaches

These strategies focus on the synthesis of key intermediates or the modification of existing structures to arrive at the final sulfonamide product.

Preparation from Substituted Benzenesulfonyl Chlorides

The availability of the corresponding arylsulfonyl chloride is crucial for many sulfonamide syntheses. The preparation of substituted benzenesulfonyl chlorides, such as the key precursor 4-cyano-2-nitrobenzenesulfonyl chloride, is a critical step. A common industrial method is the direct chlorosulfonylation of an aromatic compound with chlorosulfonic acid. ontosight.aiprepchem.comgoogle.com

For instance, the synthesis of the analog 4-chloro-3-nitrobenzenesulfonyl chloride is achieved by reacting o-chloronitrobenzene with an excess of chlorosulfonic acid at elevated temperatures. researchgate.netprepchem.com The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, are optimized to maximize yield and purity. researchgate.net The crude product is often recovered by pouring the reaction mixture onto ice, followed by filtration and recrystallization. researchgate.netgoogle.com

Table 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

| Starting Material | Reagent | Molar Ratio (Reagent:Start) | Temperature | Time | Yield | Purity | Reference |

| o-Chloronitrobenzene | Chlorosulfonic Acid | 4:1 | 120 °C | 4 h | 81.5% | 99.96% | researchgate.net |

| o-Chloronitrobenzene | Chlorosulfonic Acid | ~4:1 | 100-130 °C | >6 h | — | — | google.com |

| o-Chloronitrobenzene | Chlorosulfonic Acid | — | 80 °C -> 140 °C | 18 h | — | — | prepchem.com |

Ring-Opening Reactions for Sulfonamide Derivative Construction

The construction of sulfonamide derivatives can also be achieved through ring-opening reactions of cyclic precursors. These methods offer novel pathways to complex sulfonamide structures, including polymers and medium-to-large ring systems.

One such strategy is the ring-opening copolymerization (ROCOP) of N-sulfonyl aziridines with cyclic thioanhydrides. nih.gov This process, catalyzed by a mild phosphazene base, produces well-defined poly(thioester sulfonamide)s with highly alternating structures and controlled molecular weights. nih.gov This method provides access to a class of polymers that combine the properties of both thioesters and amides. nih.gov

Another approach involves cascade reactions that culminate in the ring-opening of an epoxide. In one example, vinyl sulfonamides are first converted to vinyl sulfonamide epoxides. nih.gov These intermediates then undergo an intermolecular Michael addition with a nucleophile (like NaOH or NaHS), followed by a rapid intramolecular 8-endo-tet epoxide ring-opening. nih.gov This one-pot process selectively yields eight-membered cyclic sulfonamides (sultams) in good yields under environmentally friendly aqueous conditions. nih.gov

Table 3: Examples of Ring-Opening Reactions for Sulfonamide Construction

| Precursor(s) | Key Reaction | Product Type | Catalyst/Reagent | Reference |

| N-Sulfonyl aziridine, Cyclic thioanhydride | Ring-Opening Copolymerization | Poly(thioester sulfonamide) | Phosphazene base | nih.gov |

| Vinyl sulfonamide epoxide | Intramolecular Epoxide Ring-Opening | Eight-membered cyclic sultam | NaOH or NaHS | nih.gov |

N-Alkylation of Sulfonamides Using Alcohol Substrates

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, crucial for creating diverse molecular architectures for pharmaceuticals and agrochemicals. ionike.com Traditionally, this has been achieved using alkyl halides, but the use of alcohols as alkylating agents represents a more atom-economical and environmentally benign approach. ionike.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of an alcohol to an aldehyde or ketone, followed by condensation with the sulfonamide to form an imine, and subsequent reduction to the N-alkylated product.

Several catalytic systems have been developed to facilitate this transformation, showcasing broad applicability to various sulfonamides and alcohols.

Iridium Catalysis: A water-soluble iridium complex, [Cp*Ir(biimH2)(H2O)][OTf]2, has been shown to be an effective catalyst for the N-alkylation of sulfonamides with alcohols in water. rsc.org This method, which can be enhanced by microwave irradiation, provides good to high yields (74-91%) and highlights the move towards more sustainable, water-based reaction media. rsc.org

Iron Catalysis: An accessible and cost-effective system using iron(II) chloride (FeCl2) with potassium carbonate (K2CO3) successfully catalyzes the N-alkylation of sulfonamides with benzylic alcohols, often achieving yields greater than 90%. ionike.com

Manganese Catalysis: A well-defined manganese(I) PNP pincer complex serves as a robust, bench-stable precatalyst for the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.org This method is notable for its high efficiency, with an average isolated yield of 85% across 32 examples. acs.org

Anhydride-Mediated Alkylation: Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) can be used to mediate the N-alkylation of sulfonamides with alcohols under mild conditions. oup.com This approach is versatile, tolerating both aryl and aliphatic sulfonamides and providing products in moderate to high yields. oup.com

These methodologies demonstrate the ongoing efforts to develop milder, more efficient, and broadly applicable protocols for the N-alkylation of sulfonamides, a key reaction for modifying structures like this compound.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Typical Substrates | Reaction Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| [Cp*Ir(biimH2)(H2O)][OTf]2 | Aryl/Alkyl Sulfonamides, Alcohols | Water, Microwave | 74-91% | rsc.org |

| FeCl2/K2CO3 | Sulfonamides, Benzylic Alcohols | "Borrowing Hydrogen" | >90% | ionike.com |

| Mn(I) PNP Pincer Complex | Aryl/Alkyl Sulfonamides, Benzylic/Aliphatic Alcohols | "Borrowing Hydrogen" | 85% (average) | acs.org |

| Trifluoromethanesulfonic Anhydride (Tf2O) | Aryl/Aliphatic Sulfonamides, Alcohols/Diols | Mild Conditions | Moderate to High | oup.com |

Generation of Activated Sulfonamides: The 4-Cyano-2-nitrophenyl (CNP) Group

The reactivity of the sulfonamide group can be significantly enhanced by the choice of the aromatic moiety to which it is attached. The 4-cyano-2-nitrophenyl (CNP) group, as found in this compound, is a powerful activating group. The strong electron-withdrawing properties of both the ortho-nitro group and the para-cyano group make the sulfur atom more electrophilic and the sulfonamide proton more acidic.

This activation is crucial for several synthetic applications. For instance, in the synthesis of secondary amines, nosylamides (derived from 2-nitrobenzenesulfonamide (B48108) or 4-nitrobenzenesulfonamide) are often used as precursors. The nitro-substituted aryl-sulfonyl group serves as an excellent protecting group for primary amines that can be readily alkylated and subsequently cleaved under mild conditions. The presence of an additional cyano group, as in the CNP moiety, further enhances this reactivity, making it an even more effective group for facilitating nucleophilic substitution reactions at the nitrogen atom.

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) has revolutionized the construction of large libraries of compounds by anchoring a starting material to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts through simple filtration. rsc.orgpeptide.com

Polymer-Supported Benzenesulfonamides as Key Intermediates

Benzenesulfonamides, including derivatives like this compound, can be effectively immobilized on polymer supports. ucl.ac.uk These resin-bound sulfonamides serve as versatile intermediates in multi-step synthetic sequences. The choice of resin is critical; polystyrene, often cross-linked with divinylbenzene, is a common choice due to its mechanical stability and compatibility with a wide range of organic solvents. peptide.commdpi.com The properties of the resin, such as its swelling capacity, directly impact reaction kinetics, which are often diffusion-controlled. peptide.comchemrxiv.org

Methodologies for Resin-Bound Intermediates

Once a sulfonamide is attached to a solid support, a variety of transformations can be performed. A notable strategy involves the use of resin-bound sulfonyl azides, which can be loaded onto a resin and then reacted with thioacids to form an N-acyl sulfonamide linker. nih.govdntb.gov.uauu.nl This linker is stable but can be "activated" for subsequent reactions. For example, a microwave-assisted alkylation of the N-acyl sulfonamide, followed by treatment with a nucleophile, allows for the synthesis and release of C-terminally modified peptides. nih.gov This demonstrates how resin-bound sulfonamides can act as activatable linkers, enabling the controlled, sequential addition of building blocks and the final release of a complex target molecule.

Chemo- and Regioselective Synthesis

The presence of multiple reactive sites on a molecule like this compound necessitates precise control over reaction conditions to achieve the desired outcome.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For a nitrobenzenesulfonamide, a key chemoselective challenge is the reduction of the nitro group without affecting the sulfonamide or cyano group. Standard conditions for nitro group reduction, such as using tin(II) chloride (SnCl2) in acidic media or catalytic hydrogenation (e.g., Pd/C), can often be employed successfully. google.com

Regioselectivity involves controlling which position on a molecule reacts. In the synthesis of substituted nitrobenzenesulfonamides, the directing effects of the substituents on the aromatic ring are paramount. For example, in a patent describing the synthesis of 2-aminophenol-4-sulfonamide, a chlorosulfonation reaction on p-nitrochlorobenzene is a key step. google.com The existing nitro and chloro groups direct the incoming sulfonyl chloride group to a specific position on the ring. Subsequent reactions, such as ammoniation and hydrolysis, must also proceed with high regioselectivity to yield the desired product. google.com

Similarly, in nucleophilic aromatic substitution (SNAr) reactions, the highly electron-deficient nature of the aromatic ring in 5-nitroisoxazoles allows for regioselective substitution of the nitro group by various nucleophiles. nih.gov This principle is directly applicable to this compound, where the nitro group's position makes it susceptible to displacement by strong nucleophiles, offering a pathway to further functionalize the aromatic ring.

Control of Substitution Patterns and Isomer Formation

The synthesis of this compound necessitates precise control over the regioselectivity of electrophilic aromatic substitution reactions, particularly nitration and chlorosulfonation. The directing effects of the substituents on the aromatic ring, namely the cyano (-CN) and nitro (-NO₂) groups, are critical in determining the final substitution pattern and minimizing the formation of unwanted isomers.

The cyano group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. Conversely, the nitro group is also a strongly deactivating and meta-directing group. When introducing these groups onto a benzene ring that already contains a sulfonyl chloride or sulfonamide group, the regiochemical outcome is governed by the electronic properties of all substituents present.

For instance, in the synthesis of related compounds like 4-chloro-3-nitrobenzenesulfonamide, the starting material is often a substituted chlorobenzene. google.com The chlorosulfonation of p-nitrochlorobenzene, for example, leads to the formation of 4-chloro-3-nitrobenzene sulfonic acid, demonstrating the directing effect of the existing chloro and nitro groups. google.com Subsequent reaction steps would then be required to introduce the cyano group, potentially via a Sandmeyer reaction from an amino precursor or other nucleophilic substitution methods.

The challenge in synthesizing this compound lies in achieving the desired 1,2,4-substitution pattern. A plausible synthetic route could involve the nitration of a pre-existing 4-cyanobenzenesulfonamide. In this scenario, the sulfonamide group (-SO₂NH₂) is an ortho, para-director, while the cyano group is a meta-director. The incoming nitro group would be directed to the position ortho to the sulfonamide group and meta to the cyano group, which corresponds to the desired position 2. However, the potential for the formation of the 3-nitro isomer exists, necessitating careful optimization of reaction conditions to favor the desired product.

Key Factors Influencing Regioselectivity:

| Factor | Influence on Substitution Pattern |

| Directing Effects of Substituents | The electron-donating or -withdrawing properties of existing groups on the aromatic ring dictate the position of incoming electrophiles. |

| Steric Hindrance | Bulky substituents can hinder substitution at adjacent (ortho) positions, favoring substitution at more accessible sites. |

| Reaction Conditions | Temperature, solvent, and the nature of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) can significantly impact the ratio of isomers formed. |

| Catalyst Choice | In some cases, the catalyst used can influence the regiochemical outcome of the reaction. |

Computational studies on the nitration of substituted benzenes have highlighted the complexity of accurately predicting isomer distributions, emphasizing the interplay of electronic and steric effects, as well as the role of the solvent and reaction intermediates. nih.gov The formation of the σ-complex is a critical, often rate-limiting step, and its stability is influenced by the substitution pattern. nih.gov

Catalyst Systems in Sulfonamide Synthesis

Modern synthetic organic chemistry increasingly relies on sophisticated catalyst systems to enhance reaction efficiency, selectivity, and sustainability. The synthesis of sulfonamides, including this compound and its analogs, has benefited from the development of novel catalysts, particularly those based on palladium and graphene nanohybrids.

Graphene-Based Nanohybrids:

Graphene and its derivatives, such as graphene oxide (GO), have emerged as promising catalyst supports due to their high surface area, mechanical stability, and tunable surface chemistry. nih.gov In the context of sulfonamide synthesis, graphene-based materials can be functionalized to act as catalysts themselves or to support catalytically active metal nanoparticles.

For instance, magnetic nanoparticles like CuFe₂O₄ coated with silica (B1680970) (CuFe₂O₄@SiO₂) have been utilized as recyclable nanocatalysts for the synthesis of sulfonamide derivatives. biolmolchem.com The high stability and easy separation of these magnetic catalysts make them an environmentally friendly option. biolmolchem.com While not specifically documented for this compound, the principles of using such catalysts for the formation of the sulfonamide bond are broadly applicable.

The covalent functionalization of graphene oxide with organic groups can create active sites for catalysis. researchgate.net These materials can prevent the leaching of active metals and improve recyclability when used in solution-phase synthesis. researchgate.net

Palladium Catalysts:

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds, offering a versatile and highly functional-group-tolerant approach to sulfonamide synthesis. nih.govnih.gov These methods often provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. nih.gov

One notable advancement is the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.govacs.org This modular approach allows for the coupling of a wide range of aryl halides, providing a powerful tool for creating diverse sulfonamide libraries. nih.govacs.org The reactions typically proceed under mild conditions and can be performed at a gram scale with reduced catalyst loading. acs.org

Another palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides that can be readily converted to sulfonamides. nih.gov This process is inherently regioselective, as the position of the sulfonyl group is determined by the starting arylboronic acid. nih.gov

Comparison of Catalyst Systems in Sulfonamide Synthesis:

| Catalyst System | Advantages | Examples of Application |

| Graphene-Based Nanohybrids | High surface area, recyclability, enhanced stability of catalytic species, environmentally friendly. | Functionalized graphene oxide as a support for metal nanoparticles; CuFe₂O₄@SiO₂ for sulfonamide synthesis. biolmolchem.comresearchgate.net |

| Palladium Catalysts | High functional group tolerance, mild reaction conditions, access to diverse substitution patterns, modularity. | Suzuki-Miyaura type cross-coupling for chlorosulfonylation of arylboronic acids; coupling of aryl halides with N-sulfinylamines. nih.govnih.govacs.org |

The choice of catalyst system depends on the specific synthetic strategy, the desired substitution pattern, and considerations of cost and environmental impact. The ongoing development in catalysis continues to provide more efficient and selective routes for the synthesis of complex molecules like this compound.

Reactivity and Mechanistic Insights of 4 Cyano 2 Nitrobenzenesulfonamide

Nucleophilic Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group that can undergo various reactions, particularly at the nitrogen atom. The acidic nature of the sulfonamide proton makes the corresponding anion a good nucleophile.

N-Functionalization Pathways and Intermediates

The nitrogen atom of the sulfonamide in 4-Cyano-2-nitrobenzenesulfonamide can be functionalized through several pathways, including N-alkylation and N-arylation, to introduce a wide variety of substituents. These reactions typically proceed via the formation of a sulfonamidate anion intermediate.

N-Alkylation: The deprotonated sulfonamide can react with alkylating agents, such as alkyl halides, to form N-alkylated products. A noteworthy method for the selective N-alkylation of aminobenzenesulfonamides involves the use of alcohols as alkylating agents, catalyzed by a metal-ligand bifunctional ruthenium catalyst. nih.gov This "borrowing hydrogen" methodology offers a green alternative to traditional alkylation with alkyl halides. The reaction proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide, and subsequent reduction of the resulting imine.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through copper-mediated cross-coupling reactions. A general and mild method involves the reaction of a solid-supported sulfonamide with an arylboronic acid in the presence of copper(II) acetate (B1210297) and triethylamine (B128534) at room temperature. nih.gov This Chan-Lam coupling reaction provides good to excellent yields of N-arylsulfonamides. The proposed mechanism involves the formation of a copper-sulfonamide complex which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the N-arylated product.

Table 1: N-Functionalization Reactions of Sulfonamides

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alcohol, [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] catalyst | N-Alkylsulfonamide |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, Triethylamine, Room Temperature | N-Arylsulfonamide |

Intramolecular Cyclization Reactions

The ortho positioning of the nitro group relative to the sulfonamide moiety in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic structures like saccharin (B28170) derivatives. Such cyclizations are often facilitated by the reduction of the nitro group to an amino group, which can then react with the sulfonamide.

For instance, the synthesis of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives can be achieved from ortho-substituted nitrobenzenes. nih.gov In a related context, the intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides can be induced by acid to form thiadiazine 1-oxides. nih.gov This proceeds via hydrolysis of the N-cyano group to an N-urea sulfoximine, which then cyclizes. nih.gov While not a direct reaction of the sulfonamide nitrogen, it highlights the potential for cyclization in related structures. Furthermore, studies on 5-nitro-substituted furanylamides have shown that the nitro group can participate in unusual isomerization-cyclization reactions under microwave conditions. nih.gov

Reactions Involving the Nitro and Cyano Groups

The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. These groups can also undergo various transformations.

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds like nitroarenes. For 4-substituted nitroarenes, VNS typically occurs at the position ortho to the nitro group. organic-chemistry.org In the case of 2-substituted nitroarenes, a mixture of ortho and para substitution products is commonly observed. organic-chemistry.org

For this compound, the aromatic ring is activated for VNS by the nitro group at position 2 and the cyano group at position 4. Nucleophilic attack is expected to occur at the positions ortho and para to the strongly activating nitro group, which are positions 3 and 5, respectively. The reaction with a carbanion generated from a compound like chloromethyl phenyl sulfone in the presence of a strong base (e.g., KOH in DMSO) would lead to the introduction of a new substituent at these positions. The reaction proceeds via the formation of a σ-adduct, followed by base-induced β-elimination. nih.gov

Transformations of the Cyano Group to Other Nitrogen-Containing Functionalities

The cyano group in this compound can be converted into a range of other nitrogen-containing functional groups, significantly expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids and Amides: The nitrile functionality can be hydrolyzed to a carboxylic acid under acidic conditions (e.g., heating with dilute HCl) or to a carboxylate salt under basic conditions (e.g., heating with NaOH solution), which upon acidification yields the carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions. lumenlearning.com

Reduction to Amines: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. A key challenge is the chemoselective reduction in the presence of the nitro group. While strong reducing agents like LiAlH₄ would likely reduce both groups, milder and more selective methods are available. For instance, catalytic hydrogenation with specific catalysts can be employed. Conversely, for the selective reduction of the aromatic nitro group in the presence of a nitrile, SnCl₂·2H₂O in ethanol (B145695) or ethyl acetate is an effective reagent. stackexchange.com A variety of other reagents have been developed for the selective reduction of nitroarenes to amines that tolerate cyano groups. organic-chemistry.org

Conversion to Aldehydes: The Stephen aldehyde synthesis allows for the conversion of a nitrile to an aldehyde. wikipedia.org This reaction involves the treatment of the nitrile with tin(II) chloride and hydrogen chloride to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde. wikipedia.org This method is generally more efficient for aromatic nitriles. wikipedia.org

Table 2: Transformations of the Cyano Group

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | H₂, Catalyst or SnCl₂·2H₂O (for nitro group) | Amine (-CH₂NH₂) |

| Stephen Reaction | 1. SnCl₂, HCl; 2. H₂O | Aldehyde (-CHO) |

Cycloaddition Reactions Involving Nitrile Functionality

While the nitrile group itself is not a typical 1,3-dipole or dipolarophile for common cycloaddition reactions, it can be a precursor to species that do participate in such reactions. For example, a nitrile can be converted to a nitrile oxide, which is a classic 1,3-dipole.

Nitrile oxides, generated in situ from oximes, readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. uchicago.edu In the context of this compound, the cyano group could potentially be converted to an N-hydroxyimidoyl chloride (via reaction with hydroxylamine (B1172632) followed by chlorination), which upon treatment with a base would yield the corresponding nitrile oxide. This reactive intermediate could then be trapped by a dipolarophile in a [3+2] cycloaddition.

Furthermore, theoretical studies on the [3+2] cycloaddition between benzonitrile (B105546) N-oxide and β-phosphorylated nitroethenes have shown that the reaction is polar in nature, with benzonitrile N-oxide acting as the nucleophile. mdpi.com This indicates the feasibility of such cycloadditions with appropriately substituted aromatic nitrile oxides.

Rearrangement Reactions

Rearrangement reactions involving this compound are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, often leading to the synthesis of valuable heterocyclic structures.

Truce–Smiles Rearrangement in Heterocyclic Construction

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmanchester.ac.uk In the context of this compound, this rearrangement is pivotal for constructing various heterocyclic systems. The reaction is initiated by a strong base that deprotonates a suitable nucleophilic group, which then attacks the aromatic ring of the sulfonamide ipso to the sulfonyl group. chemistry-reaction.com The presence of the electron-withdrawing nitro and cyano groups on the benzene (B151609) ring is crucial for activating the ring towards nucleophilic attack and stabilizing the intermediate Meisenheimer complex. rsc.orglakeheadu.ca

This rearrangement has been successfully employed in the synthesis of polysubstituted pyridines and pyrazines from amino acid-based 4-nitrobenzenesulfonamides. nih.gov For instance, immobilized L-glutamic acid β-methyl ester, when sulfonylated with 4-nitrobenzenesulfonyl chloride and subsequently alkylated, undergoes a Truce-Smiles rearrangement upon treatment with potassium trimethylsilanolate to yield tetrasubstituted pyridines. nih.gov The reaction proceeds through a one-step C-arylation, aldol (B89426) condensation, and oxidation sequence. nih.gov The versatility of this method allows for the targeted synthesis of novel heterocyclic derivatives under mild conditions. nih.gov

Recent advancements have also explored radical-mediated Truce-Smiles rearrangements, expanding the scope and applicability of this reaction under milder conditions using visible light photoredox catalysis. rsc.orgyoutube.com These radical approaches offer alternative pathways for the formation of C-C bonds and have been applied to the synthesis of complex molecules like β-arylethylamines. nih.gov

Spiro-Meisenheimer Complex Formation and Subsequent Rearrangements

The Truce-Smiles rearrangement proceeds through a key intermediate known as a Meisenheimer complex, which in the case of intramolecular reactions, is a spirocyclic adduct. manchester.ac.ukmdpi.com These spiro-Meisenheimer complexes are formed by the intramolecular nucleophilic attack on the aromatic ring, leading to a temporary loss of aromaticity. mdpi.com The stability of these complexes is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro and cyano groups in this compound. rsc.orgmdpi.com

The formation of these spirocyclic intermediates has been characterized by various spectroscopic techniques, including NMR and UV-Vis spectroscopy. manchester.ac.ukmdpi.com The subsequent collapse of the spiro-Meisenheimer complex, involving the cleavage of the carbon-sulfur bond, drives the rearrangement to completion, furnishing the rearranged product. youtube.com The stability and reactivity of these intermediates are influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring. mdpi.com

In some cases, these spiro-Meisenheimer complexes can be exceptionally stable and can be isolated and characterized. mdpi.com The study of these stable intermediates provides valuable insights into the mechanism of the Smiles and Truce-Smiles rearrangements.

Epoxide-Opening Cyclization Cascades

The reactivity of this compound can be harnessed in elegant cascade reactions, such as those involving the opening of epoxides. A notable example is the transition-metal-free, regio- and diastereoselective synthesis of N-arylbenzo[b] rsc.orgrsc.orgoxazines and N-arylindolines. rsc.org This process is initiated by an intramolecular epoxide-opening cyclization of a p-nosylamide-tethered epoxide, followed by a double Smiles rearrangement. rsc.org

The cascade begins with the nucleophilic attack of the sulfonamide nitrogen on the epoxide ring, which can be facilitated by a base. This initial ring-opening can proceed via different pathways, often with high stereoselectivity, leading to the formation of a new heterocyclic ring. nih.govresearchgate.net The subsequent double Smiles rearrangement involves the migration of two aryl groups, ultimately leading to the N-arylated final product. This strategy allows for the simultaneous construction and N-arylation of N-heterocycles in a single synthetic operation. rsc.org The regioselectivity of the initial epoxide opening is a critical factor determining the final product structure and can be influenced by the reaction conditions and the substitution pattern of the epoxide. libretexts.orgmasterorganicchemistry.comyoutube.com

Deprotection Strategies for Sulfonyl Groups

The 4-cyano-2-nitrobenzenesulfonyl group serves as an effective protecting group for amines. Its removal is a crucial step in many synthetic sequences, and several methods have been developed for this purpose.

Thiol-Mediated Cleavage Mechanisms

A widely used method for the deprotection of 2- and 4-nitrobenzenesulfonamides is through thiol-mediated cleavage. researchgate.netlookchem.com This reaction proceeds via the formation of a Meisenheimer complex upon treatment of the sulfonamide with a thiol and a base. researchgate.net The thiolate anion acts as the nucleophile, attacking the aromatic ring and facilitating the cleavage of the sulfur-nitrogen bond.

The mechanism is believed to involve the formation of a transient disulfide radical anion in some cases. nih.gov Theoretical studies on the reduction of sulfoxides by thiols suggest the formation of a sulfurane intermediate. nih.gov The choice of thiol is important, with odorless or faint-smelling thiols like p-mercaptobenzoic acid being preferred for practical reasons. researchgate.net This method is valued for its mild conditions and high yields in cleaving the nosyl group to liberate the corresponding amine. researchgate.net The efficiency of the cleavage can be influenced by the specific thiol used, the base, and the reaction solvent. The process is generally compatible with a variety of functional groups. organic-chemistry.org

Recent research has also explored the use of thiol-ene click chemistry for the controlled presentation of biomolecules, highlighting the versatility of thiol-mediated reactions in different contexts. nih.gov The fundamental principle of thiol-mediated uptake in biological systems also relies on thiol-disulfide exchange reactions. nih.govsemanticscholar.org

Alkali Metal Alkoxide-Induced Removal

The removal of arylsulfonyl protecting groups can also be achieved using alkali metal alkoxides. google.com This method often involves reacting the sulfonamide with an alkali metal-silica gel material in the presence of a proton source. google.comgoogle.com The reaction can also be performed by sequential reaction with a proton source or an electrophile after the initial deprotection step. google.comgoogle.com

The process typically requires anhydrous conditions and an inert atmosphere. google.com The choice of alkali metal (e.g., sodium, potassium) and the specific alkoxide (e.g., methoxide, ethoxide) can influence the reaction's efficiency. google.com The reaction is believed to proceed through the formation of an alkali metal-silica gel lattice. google.com This method provides an alternative to thiol-based deprotection, particularly when the presence of thiols might interfere with other functional groups in the molecule.

Comparative Analysis of Cleavage Conditions and Selectivity

The cleavage of the this compound protecting group is a critical step in synthetic pathways, requiring a nuanced understanding of reagent choice and reaction conditions to achieve optimal yields and selectivity. The reactivity of this group is influenced by the electronic effects of both the 2-nitro and 4-cyano substituents on the benzene ring. These electron-withdrawing groups activate the sulfonyl moiety toward nucleophilic attack, a principle that underpins its removal.

A comparative analysis of cleavage conditions for related sulfonamides provides insight into the expected reactivity of the this compound group. Studies on 2-nitrobenzenesulfonamides and 4-cyanobenzenesulfonamides reveal key trends in reagent efficacy and selectivity.

For instance, the deprotection of 2-nitrobenzenesulfonamides has been shown to proceed efficiently under mild conditions. orgsyn.orgresearchgate.net The use of a thiol in the presence of a suitable base readily furnishes the deprotected amine in high yields. researchgate.net The nitro group at the ortho position significantly enhances the susceptibility of the sulfonamide to cleavage.

Conversely, while 4-cyanobenzenesulfonamides are also cleaved by a thiol and base, the reaction is reported to have a higher activation barrier compared to their nitro-substituted counterparts. researchgate.net This suggests that the cyano group, while electron-withdrawing, may be less effective at stabilizing the Meisenheimer intermediate than a nitro group. researchgate.net

The following tables summarize typical cleavage conditions for these related classes of compounds, which can be extrapolated to predict the behavior of this compound.

| Thiol Reagent | Base | Solvent | Temperature | Typical Reaction Time | Observations |

|---|---|---|---|---|---|

| Thiophenol | Potassium Carbonate | Acetonitrile | Room Temperature | 1-3 hours | High yields, generally clean reactions. orgsyn.org |

| 2-Mercaptoethanol | DBU | DMF | Room Temperature | 30-60 minutes | Rapid deprotection under mild conditions. researchgate.net |

| Thioglycolic acid | Triethylamine | Dichloromethane | Room Temperature | 1-2 hours | Effective for a range of substrates. orgsyn.org |

| Thiol Reagent | Base | Solvent | Temperature | Typical Reaction Time | Observations |

|---|---|---|---|---|---|

| 1-Dodecanethiol | Potassium Carbonate | DMF | 50 °C | Several hours | Higher temperatures often required for efficient cleavage. acs.org |

| Thiophenol | Cesium Carbonate | DMF | Room Temperature | Extended reaction times | Stronger bases can facilitate the reaction at lower temperatures. researchgate.net |

The presence of both a 2-nitro and a 4-cyano group in this compound is expected to render it highly susceptible to cleavage, likely under conditions even milder than those required for 2-nitrobenzenesulfonamides alone. The combined electron-withdrawing power of these two groups should significantly stabilize the Meisenheimer intermediate, thereby accelerating the rate of deprotection.

Selectivity in the cleavage of the this compound group is a crucial consideration, particularly in complex molecules with other protecting groups. The mild conditions generally required for the deprotection of nitrobenzenesulfonamides suggest that a high degree of selectivity can be achieved. For instance, protecting groups that are labile to strong acids or bases, or to reducing agents, would be expected to remain intact during the thiolate-mediated cleavage of the this compound moiety. The challenge lies in achieving selectivity between different sulfonamide protecting groups. For example, the significantly milder conditions required for the cleavage of 2,4-dinitrobenzenesulfonamides compared to 2-nitrobenzenesulfonamides suggest that selective deprotection is feasible. researchgate.net It is therefore anticipated that this compound could be cleaved selectively in the presence of less activated sulfonamides, such as tosylamides.

Advanced Spectroscopic and Structural Elucidation of 4 Cyano 2 Nitrobenzenesulfonamide Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. For derivatives of 4-cyano-2-nitrobenzenesulfonamide, these techniques offer insights into the characteristic vibrations of the sulfonyl (S=O), amino (N-H), and cyano (C≡N) groups.

Analysis of S=O, N-H, and C≡N Stretching Frequencies and Environmental Effects

The vibrational frequencies of key functional groups in sulfonamides are well-documented. The asymmetric and symmetric stretching vibrations of the SO2 group typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is generally observed in the region of 924–906 cm⁻¹. researchgate.net For primary sulfonamides, the N-H stretching vibrations are seen in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). researchgate.net In a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, the S-N stretching vibration mode is observed at 931 cm⁻¹, while the asymmetric and symmetric stretching vibrations of SO2 are found at 1330 cm⁻¹ and 1157 cm⁻¹, respectively. nih.gov

The cyano (C≡N) group's stretching frequency is typically found in the range of 2260-2200 cm⁻¹. The position of this band can be influenced by the electronic environment. In 2-cyanoindene cations, a strong CN-stretching mode is observed at 2177 ± 1 cm⁻¹. acs.org

Environmental factors, such as solvent polarity and hydrogen bonding, can affect the observed vibrational frequencies. For instance, the N-H stretching frequency can shift to lower wavenumbers in the presence of hydrogen bond acceptors. The electronic effects of substituents on the benzene (B151609) ring also play a role in modulating these frequencies, although a systematic correlation can be complex. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Sulfonamide and Cyano Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1344–1317 researchgate.net |

| SO₂ | Symmetric Stretch | 1187–1147 researchgate.net |

| S-N | Stretch | 924–906 researchgate.net |

| N-H | Asymmetric Stretch | 3390–3323 researchgate.net |

| N-H | Symmetric Stretch | 3279–3229 researchgate.net |

| C≡N | Stretch | 2260-2200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectra of arylsulfonamides, the aromatic protons typically resonate in the region of 7.0-9.0 ppm. For example, in 4-nitrobenzenesulfonamide (B188996), the aromatic protons appear as two doublets at approximately 8.43 ppm and 8.10 ppm in DMSO-d₆. chemicalbook.com The sulfonamide N-H protons can appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration. In one study, the sulfonamide proton signal was observed between 8.78 and 10.15 ppm. rsc.org

The ¹³C NMR spectra provide information on the carbon framework. In substituted benzenes, the chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. Quaternary carbons, such as the one bearing the sulfonyl group and the cyano group, are typically weaker in intensity. oregonstate.edu The carbon of the cyano group generally appears in the range of 110-125 ppm.

Coupling constants (J-values) in the ¹H NMR spectrum are crucial for determining the substitution pattern of the benzene ring. Ortho-coupling (³J) between adjacent protons is typically in the range of 6-10 Hz. libretexts.org Meta-coupling (⁴J) is smaller, around 2-4 Hz, and para-coupling (⁵J) is often negligible (0-1 Hz). libretexts.orgstackexchange.com For a 1,2,4-trisubstituted benzene ring, a complex splitting pattern is expected, often appearing as a combination of doublets and doublet of doublets.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges and Coupling Constants

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H | Aromatic | 7.0 - 9.0 | Ortho (³J): 6-10, Meta (⁴J): 2-4 libretexts.org |

| ¹H | Sulfonamide (N-H) | Variable (often broad) | |

| ¹³C | Aromatic | 120 - 150 | |

| ¹³C | Cyano (C≡N) | 110 - 125 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the complex spectra of this compound derivatives, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like sulfonamides. nih.govacs.org In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov

The fragmentation of aromatic sulfonamides in the gas phase can provide valuable structural information. A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov For nitroaromatic compounds, other characteristic fragmentation patterns include the loss of NO₂ (46 Da) and NO (30 Da). nih.govnih.govyoutube.com The presence of a cyano group may also influence the fragmentation pathways.

Table 3: Common Fragment Losses in Mass Spectrometry of Aromatic Sulfonamides and Nitro Compounds

| Lost Fragment | Mass (Da) | Corresponding Functional Group/Rearrangement |

| SO₂ | 64 | Sulfonyl group nih.gov |

| NO₂ | 46 | Nitro group nih.gov |

| NO | 30 | Nitro group nih.gov |

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound derivatives is expected to be heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds and dipole-dipole interactions involving the sulfonamide, nitro, and cyano groups.

In related sulfonamide structures, such as N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the molecules are observed to form centrosymmetric dimers through N-H···O hydrogen bonds between the sulfonamide groups. nih.gov A similar motif is highly probable for this compound, where the sulfonamide proton acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor, leading to the formation of a stable, hydrogen-bonded ring structure.

The presence of the electron-withdrawing nitro and cyano groups introduces further possibilities for intermolecular contacts. The nitro group's oxygen atoms are strong hydrogen bond acceptors and can participate in C-H···O interactions with aromatic protons of neighboring molecules. Furthermore, the cyano group is known to engage in dipole-dipole interactions, where antiparallel cyano groups can align to stabilize the crystal lattice. researchgate.net In some structures, weak C-H···N hydrogen bonds involving the cyano nitrogen atom are also observed.

The conformation of this compound derivatives is largely defined by the rotational freedom around the S-N and S-C bonds. The dihedral angles between the phenyl ring and the sulfonamide group are key parameters in describing the molecule's three-dimensional shape.

In the analogous N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the molecule is twisted at the S-N bond with a torsional angle of -59.12(29)°. nih.gov This twist relieves steric strain between the substituents on the phenyl ring and the sulfonamide group. A similar non-planar conformation is expected for this compound. The dihedral angle between the benzene ring and the S-N bond would be influenced by the steric and electronic effects of the ortho-nitro group and the para-cyano group.

Theoretical studies on substituted benzenes and benzamides have shown that the presence of ortho substituents significantly impacts the planarity of the molecule. cam.ac.uk The bulky nitro group at the 2-position would likely force the sulfonamide group to rotate out of the plane of the benzene ring to minimize steric hindrance. This rotation would be reflected in the dihedral angles observed in the crystal structure.

The conformation of the sulfonamide group itself is also of interest. The geometry around the sulfur atom is typically tetrahedral, and the orientation of the N-H bond relative to the S=O bonds can vary. In related structures, both syn and anti conformations have been observed, and the preferred conformation is often dictated by the nature and position of other substituents and the formation of intra- or intermolecular hydrogen bonds. nih.gov

Below is a table summarizing the expected key crystallographic and conformational parameters for this compound based on data from related compounds.

| Parameter | Expected Feature/Value | Basis of Inference |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted benzenesulfonamides |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Formation of hydrogen-bonded dimers nih.gov |

| Primary Intermolecular Interaction | N-H···O Hydrogen Bonds | Universal feature of primary sulfonamides nih.gov |

| Secondary Intermolecular Interactions | C-H···O, C-H···N, Cyano-dipole interactions | Presence of nitro and cyano groups researchgate.net |

| Dominant Packing Motif | Centrosymmetric Dimers | Strong N-H···O hydrogen bonding nih.gov |

| S-N Torsion Angle | Non-zero (twisted conformation) | Steric hindrance from ortho-nitro group nih.govcam.ac.uk |

| Phenyl Ring to Sulfonamide Group Dihedral Angle | Significant deviation from 0° or 90° | Minimization of steric strain nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of complex organic molecules like 4-Cyano-2-nitrobenzenesulfonamide. By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy.

Electronic Structure Calculations and Molecular Orbitals

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing nitro group, the cyano group, and the sulfonamide moiety. DFT calculations are employed to determine the energies and shapes of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

For sulfonamide derivatives, the distribution of electron density in the HOMO and LUMO is often concentrated around the aromatic and substituent moieties. nih.gov In the case of this compound, the strong electron-withdrawing nature of both the nitro and cyano groups is expected to significantly lower the energy of the LUMO, making the molecule a potential electrophile. The HOMO-LUMO energy gap for similar sulfonamide derivatives has been calculated using DFT at the B3LYP/6-31G(d,p) level of theory, providing insights into their kinetic stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Sulfonamide

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.9 |

| HOMO-LUMO Gap | 4.6 |

Note: The data presented is representative of a substituted sulfonamide and not specific to this compound, for which specific data is not available in the cited literature.

Geometry Optimization and Conformational Landscapes

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For a related benzenesulfonamide (B165840) derivative, DFT calculations have shown that the sulfonamide group can adopt specific orientations relative to the aromatic ring. mkjc.in

The conformational landscape of this compound would be influenced by the rotational barriers around the C-S and S-N bonds. The presence of the bulky nitro group at the ortho position can introduce steric hindrance, influencing the preferred conformation of the sulfonamide group.

Table 2: Selected Optimized Geometric Parameters for a Benzenesulfonamide Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.783 | - | - |

| S-N | - | - | 113.0 |

| C-N (cyano) | 1.412 | - | - |

Note: The data is based on a computational study of a different benzenesulfonamide derivative and serves as an illustrative example. mkjc.in Specific geometric parameters for this compound are not available in the searched literature.

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis)

DFT calculations are instrumental in predicting the spectroscopic properties of molecules. Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to aid in the assignment of characteristic peaks. globalresearchonline.net For this compound, the IR spectrum is expected to show characteristic stretching frequencies for the N-H and S=O bonds of the sulfonamide group, the C≡N stretch of the cyano group, and the symmetric and asymmetric stretches of the nitro group.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.govresearchgate.net The predicted spectra can help in understanding the electronic structure and identifying the nature of the transitions, such as n → π* and π → π*. The strong electron-withdrawing groups in this compound are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzenesulfonamide.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful avenue to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Analysis and Activation Energy Calculations

For a proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

A plausible reaction for this compound is nucleophilic aromatic substitution (SNA_r_), where a nucleophile attacks the aromatic ring. researchgate.netyoutube.com The presence of two strong electron-withdrawing groups (nitro and cyano) activates the ring towards such an attack. Computational studies on similar dinitrobenzene derivatives have shown that the formation of a Meisenheimer-type intermediate can be the rate-limiting step. researchgate.net The activation energy for the formation of this intermediate can be calculated to understand the feasibility of the reaction.

Reaction Coordinate Mapping for Complex Transformations

For more complex reactions, mapping the entire reaction coordinate is essential. This involves tracing the lowest energy path from reactants to products, passing through any intermediates and transition states. This intrinsic reaction coordinate (IRC) analysis confirms that a located transition state indeed connects the desired reactants and products. escholarship.org

In the context of a potential sulfamoylation reaction involving this compound, where the sulfonamide nitrogen acts as a nucleophile, computational studies can map the reaction pathway. This would involve calculating the energy profile as the N-H bond breaks and a new bond forms, providing a detailed picture of the reaction mechanism. nih.gov

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding how the structural features of a molecule influence its chemical reactivity. For a compound like this compound, these studies would typically involve systematic variations of substituents on the benzene (B151609) ring and measuring the resultant changes in reaction rates or equilibrium constants.

Hammett Linear Free-Energy Relationships for Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry used to quantify the impact of substituents on the reactivity of aromatic compounds. wikipedia.org It takes the form:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

A Hammett plot would be constructed by plotting log(k/k₀) against the appropriate σ values for a series of derivatives of this compound. The slope of this plot yields the ρ value.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and a negative charge is building up in the transition state, or a positive charge is being dissipated. For nucleophilic aromatic substitution (SNAr) reactions, which are common for highly electron-deficient rings like 2-nitrobenzenesulfonamide (B48108), a large positive ρ value is expected. rsc.org

A negative ρ value signifies that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. researchgate.net

Without experimental data for a series of substituted 2-nitrobenzenesulfonamides, a specific Hammett plot and ρ value for reactions involving this compound cannot be provided. For context, a study on the reaction of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide yielded a ρ-value of +5.15 for the 5-substituted series, indicating high sensitivity to substituent electronic effects. rsc.org

Hypothetical Data Table for Hammett Analysis:

This table illustrates the type of data that would be necessary to perform a Hammett analysis for a hypothetical nucleophilic substitution reaction on a series of 4-substituted-2-nitrobenzenesulfonamides.

| Substituent (X) at position 4 | Substituent Constant (σp) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| H (Reference) | 0.00 | k₀ | 0 |

| OCH₃ | -0.27 | k₁ | log(k₁/k₀) |

| CH₃ | -0.17 | k₂ | log(k₂/k₀) |

| Cl | 0.23 | k₃ | log(k₃/k₀) |

| CN | 0.66 | k₄ | log(k₄/k₀) |

| NO₂ | 0.78 | k₅ | log(k₅/k₀) |

Correlations between Electronic Structure and Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure. The powerful electron-withdrawing nature of the nitro (NO₂) and cyano (CN) groups, coupled with the sulfonyl (SO₂NH₂) moiety, renders the aromatic ring highly electrophilic. wikipedia.org This makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway favored by electron-withdrawing substituents that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgpressbooks.pub

Computational chemistry, particularly using Density Functional Theory (DFT), would be the primary tool to investigate these correlations. Key parameters that would be calculated include:

Molecular Orbital Energies (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. For this compound, a very low LUMO energy would be expected, correlating with its high reactivity towards nucleophiles. The LUMO is likely to be localized over the aromatic ring, with significant contributions from the nitro and cyano groups.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, a significant positive electrostatic potential would be anticipated on the aromatic ring carbons, particularly those ortho and para to the nitro group, highlighting the sites most susceptible to nucleophilic attack.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom. These would show significant positive charges on the ring carbons, confirming the strong electron withdrawal by the substituents.

Transition State Analysis: Computational modeling can be used to locate the transition state for a given reaction (e.g., SNAr) and calculate its energy. By studying a series of related compounds, a linear correlation between the calculated activation energies and experimental reaction rates can often be established, providing a powerful predictive tool.

Hypothetical Data Table for Electronic Structure-Reactivity Correlation:

This table illustrates the type of computational data that would be correlated with experimental reactivity measures.

| Substituent (X) at position 4 | LUMO Energy (eV) | Calculated Charge on C1 | Experimental log(k) |

| H (Reference) | E_LUMO₀ | q₁ | log(k₀) |

| OCH₃ | E_LUMO₁ | q₂ | log(k₁) |

| CH₃ | E_LUMO₂ | q₃ | log(k₂) |

| Cl | E_LUMO₃ | q₄ | log(k₃) |

| CN | E_LUMO₄ | q₅ | log(k₄) |

| NO₂ | E_LUMO₅ | q₆ | log(k₅) |

Applications of 4 Cyano 2 Nitrobenzenesulfonamide As a Versatile Chemical Scaffold

Amine Protection and Activation in Complex Synthesis

The protection of amines is a critical step in multi-step organic synthesis to prevent unwanted side reactions. Sulfonamides, particularly those bearing nitro-substituents, have emerged as indispensable tools for this purpose due to their reliable installation, stability under various reaction conditions, and selective removal.

Nitrobenzenesulfonamides, commonly referred to as "nosyl" (Ns) groups, are widely used for the protection of primary and secondary amines. nih.govnih.gov The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton of the sulfonamide, facilitating its removal under specific, mild conditions. This contrasts with more robust sulfonamide protecting groups like the p-toluenesulfonyl (Tosyl, Ts) group, which often require harsh conditions for cleavage. nih.govnih.gov

The key features of nitrobenzenesulfonamide protecting groups include:

Ease of Installation : They are readily introduced by reacting a primary or secondary amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base. orgsyn.org

Stability : Nosyl-protected amines are stable to a wide range of reaction conditions, including those that are acidic or involve certain oxidizing agents.

Mild Cleavage : Deprotection is typically achieved under mild, nucleophilic conditions, most commonly using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. researchgate.netwikipedia.org The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine in high yields. orgsyn.org

While both 2-nitrobenzenesulfonamides (o-Ns) and 4-nitrobenzenesulfonamides (p-Ns) are effective, the 2-nitro isomer is frequently employed. The related 4-cyano-substituted sulfonamides have been developed as a complementary protecting strategy, offering resilience to conditions that might affect a nitro group, such as reductions. nih.govacs.org A newer generation, termed Nms (2,4,6-tris(trifluoromethyl)benzenesulfonamides), has also been developed to overcome some stability limitations of nosyl amides. nih.govnih.gov

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Characteristics |

|---|---|---|---|

| p-Toluenesulfonyl | Tosyl (Ts) | Strong acid (HBr, H₂SO₄) or strong reducing agents (Na/NH₃) wikipedia.org | High stability, but harsh removal conditions nih.gov |

| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Thiophenol and base (e.g., K₂CO₃, Cs₂CO₃) researchgate.netwikipedia.org | Easily cleaved under mild nucleophilic conditions, but sensitive to some reducing agents nih.gov |

| 4-Nitrobenzenesulfonyl | Nosyl (Ns) | Thiophenol and base researchgate.net | Similar to 2-Nosyl, widely used in Fukuyama protocol researchgate.net |

| 4-Cyanobenzenesulfonyl | Cns | Thiol and base nih.govacs.org | Resistant to conditions that functionalize nitroarenes (e.g., reduction) nih.govacs.org |

A significant application of nitrobenzenesulfonamides is in the selective synthesis of secondary amines from primary amines, a process known as the Fukuyama amine synthesis. nih.gov This protocol provides a reliable alternative to direct alkylation, which often results in over-alkylation and the formation of tertiary amines and quaternary ammonium salts.

The procedure involves two main steps:

Protection : A primary amine is first treated with 2- or 4-nitrobenzenesulfonyl chloride to form the corresponding N-monosubstituted sulfonamide. orgsyn.orgresearchgate.net

Alkylation and Deprotection : The resulting sulfonamide is then alkylated. The acidic nature of the N-H proton on the nosyl-protected amine allows for efficient alkylation under conditions such as the Mitsunobu reaction or by using an alkyl halide with a base. researchgate.netnih.gov The N,N-disubstituted sulfonamide product is subsequently deprotected using a thiol and base to yield the desired secondary amine cleanly and in high yield. orgsyn.orgchem-station.com

This method is exceptionally versatile and has been widely adopted in the synthesis of complex natural products and pharmaceuticals, including polyamines and peptides. researchgate.netresearchgate.net

Building Block for Heterocyclic Chemistry

Beyond its role in amine protection, the 4-cyano-2-nitrobenzenesulfonamide scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The electron-deficient aromatic ring is primed for nucleophilic aromatic substitution and rearrangement reactions, enabling the construction of fused ring systems.

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds prevalent in many natural products and medicinally important molecules. nih.gov Various synthetic methods, such as the Skraup, Combes, and Friedländer syntheses, are used to construct the quinoline core. iipseries.org While direct synthesis of quinolines from this compound is not a standard named reaction, the functional groups present on the ring can be manipulated in multi-step sequences to build the quinoline framework. For instance, the nitro group can be reduced to an amine, and the cyano group can be hydrolyzed or reduced, providing handles for cyclization reactions with appropriate carbonyl-containing precursors to form the pyridinone ring fused to the benzene (B151609) core.

A notable application of this compound is in the synthesis of imidazo[2,1-a]isoindolones, a class of polycyclic compounds with potential biological activity. researcher.lifenih.gov In a documented synthetic route, amino acid esters are reacted with 2-cyano-4-nitrobenzenesulfonyl chloride, followed by alkylation with an α-haloketone. acs.org

The key transformation involves heating the resulting sulfonamide with ammonium acetate (B1210297). This triggers a cascade of reactions, initiated by the formation of a spiro-Meisenheimer complex. acs.org This intermediate undergoes an intramolecular C-arylation, followed by a spontaneous cycloaddition and cyclocondensation sequence to furnish the final imidazo[2,1-a]isoindolone structure in a single step. researcher.lifeacs.org This strategy has been successfully applied in both solution-phase and solid-phase synthesis. researcher.life

| Step | Reaction | Significance |

|---|---|---|

| 1 | Formation of Spiro-Meisenheimer Complex | Initiated by base (ammonium acetate), enabled by the electron-withdrawing nitro and cyano groups acs.org |

| 2 | Intramolecular C-arylation | Rearrangement of the complex to form a new carbon-carbon bond acs.org |

| 3 | Cycloaddition and Cyclocondensation | Spontaneous cascade reaction that builds the fused heterocyclic system acs.org |

The sulfonamide moiety can also serve as a functional group that facilitates the introduction of other functionalities. For instance, the nosyl group has been employed as a "functional protecting group" where, during deprotection, it is transferred to another part of the substrate via a Truce–Smiles rearrangement. acs.orgresearchgate.net This tandem process allows for the creation of complex polycyclic systems.

Furthermore, the core aromatic structure of this compound can be a building block for triazoles. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, which are important scaffolds in medicinal chemistry and materials science. frontiersin.orgnih.gov The synthesis of 1,2,3-triazoles is often achieved via [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgorganic-chemistry.org The functional groups on the benzenesulfonamide (B165840) ring can be converted into either an azide or an alkyne, allowing it to be incorporated into a triazole ring through these powerful synthetic methods.

Development of Chemical Linkers and Probes

Design and Synthesis of Chemically-Responsive Linkers

The 2-nitrobenzenesulfonamide (B48108) group has been developed as a novel chemical linker that is responsive to the differential redox potentials across the cellular membrane. nih.gov This functionality is particularly useful in prodrug and delivery systems, where stability in the extracellular environment and cleavage within the target cell are required. nih.gov The linker's cleavage is triggered by the intracellular combination of glutathione (GSH) and glutathione S-transferase (GST), a condition unique to the cell's interior. nih.gov

The presence of a strongly electron-withdrawing nitro group is critical for labilizing the carbon-sulfur or nitrogen-sulfur bond, facilitating cleavage by nucleophiles like thiolate anions. researchgate.net The addition of a 4-cyano group further enhances this electron-withdrawing nature, potentially modulating the linker's sensitivity and cleavage kinetics. Research has shown that 2-nitrobenzenesulfonamide linkers exhibit greater stability in extracellular reductive conditions compared to conventional disulfide linkers, while still permitting efficient release of cargo, such as siRNA, inside the cell. nih.gov This design addresses a key challenge in targeted delivery, offering a balance between systemic stability and site-specific activation. nih.gov

| Linker Type | Cleavage Stimulus | Key Feature | Demonstrated Application |

|---|---|---|---|

| 2-Nitrobenzenesulfonamide | Redox potential (intracellular GSH/GST) nih.gov | Enhanced extracellular stability compared to disulfide linkers nih.gov | siRNA-polymer conjugates for gene silencing nih.gov |

| 2,4-Dinitrobenzenesulfonamide | Nucleophilic thiols (e.g., HSCH2CH2OH) researchgate.netresearchgate.net | Highly activated for cleavage due to two nitro groups researchgate.net | Protecting group for primary amines researchgate.netresearchgate.net |

Application in Caged Fluorescent Probes for Enzyme Activity Detection

The concept of "caged" molecules involves masking a molecule's activity or property until a specific trigger removes the caging group. doi.org Nitrobenzenesulfonamides, particularly di-nitrated versions, serve as effective caging groups for fluorescent probes. researchgate.net In this application, the sulfonamide is attached to a fluorophore, such as fluorescein or 4-methylumbelliferone, rendering it non-fluorescent or weakly fluorescent. researchgate.net

The cleavage of the nitrobenzenesulfonyl group, often triggered by a specific enzyme activity that generates a nucleophile (like a thiol), uncages the dye. researchgate.net This restores its fluorescence, leading to a dramatic increase in signal that can be used to detect and quantify the enzyme's activity. researchgate.net This mechanism has been utilized to create chemodosimeters and fluorogenic probes for detecting biologically relevant thiols. researchgate.net The strongly electron-withdrawing nitro and cyano groups on the this compound scaffold make it an ideal candidate for this type of application, as they facilitate the nucleophilic aromatic substitution reaction required for uncaging. researchgate.net

| Caging Group | Fluorophore | Activation Mechanism | Detected Analyte |

|---|---|---|---|

| 2,4-Dinitrobenzenesulfonyl researchgate.net | Fluorescein researchgate.net | Nucleophilic removal of the caging group researchgate.net | Sulfide anion, Tiopronin researchgate.net |

| 2,4-Dinitrobenzenesulfonyl researchgate.net | 4-Methylumbelliferone researchgate.net | Nucleophilic removal of the caging group researchgate.net | Captopril (thiol-containing drug) researchgate.net |

Scaffold for Structurally Diverse Chemical Entities (Excluding Clinical Efficacy)

Beyond its use in responsive systems, the this compound structure serves as a valuable scaffold for building libraries of structurally diverse molecules for chemical and biological screening.

Exploration of Structure-Activity Relationships based on Chemical Modifications

Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, and their structure-activity relationships (SAR) have been extensively studied. nih.govopenaccesspub.org The biological activity of sulfonamide derivatives can be systematically tuned by modifying substituents on both the aromatic ring and the sulfonamide nitrogen. openaccesspub.org